molecular formula C14H19Cl2NO2 B11168021 2-(2,4-dichlorophenoxy)-N-(pentan-3-yl)propanamide

2-(2,4-dichlorophenoxy)-N-(pentan-3-yl)propanamide

Cat. No.: B11168021
M. Wt: 304.2 g/mol
InChI Key: UMMPPUOLLCJUML-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(pentan-3-yl)propanamide is a synthetic organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The structure of this compound includes a dichlorophenoxy group and a propanamide moiety, which contribute to its herbicidal activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(pentan-3-yl)propanamide typically involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form the dichlorophenoxy intermediate. This intermediate is then reacted with a suitable amine, such as pentan-3-amine, under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(pentan-3-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(pentan-3-yl)propanamide has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of phenoxy herbicides.

    Biology: Investigated for its effects on plant physiology and metabolism.

    Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.

    Industry: Utilized in the development of new herbicidal formulations and agricultural products.

Mechanism of Action

The herbicidal activity of 2-(2,4-dichlorophenoxy)-N-(pentan-3-yl)propanamide is primarily due to its ability to mimic natural plant hormones called auxins. The compound binds to auxin receptors in plants, disrupting normal growth processes and leading to uncontrolled cell division and growth. This ultimately results in the death of the targeted weeds. The molecular targets include auxin-binding proteins and pathways involved in cell elongation and division.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.

    MCPA (2-methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide with similar herbicidal properties.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(pentan-3-yl)propanamide is unique due to its specific structural modifications, which enhance its herbicidal activity and selectivity. The presence of the pentan-3-yl group provides distinct physicochemical properties, making it more effective in certain agricultural applications compared to its analogs.

Properties

Molecular Formula

C14H19Cl2NO2

Molecular Weight

304.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-pentan-3-ylpropanamide

InChI

InChI=1S/C14H19Cl2NO2/c1-4-11(5-2)17-14(18)9(3)19-13-7-6-10(15)8-12(13)16/h6-9,11H,4-5H2,1-3H3,(H,17,18)

InChI Key

UMMPPUOLLCJUML-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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